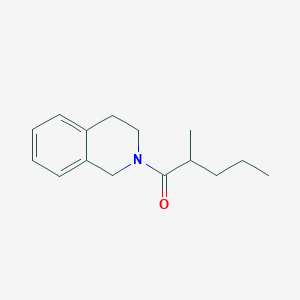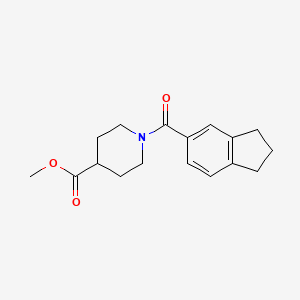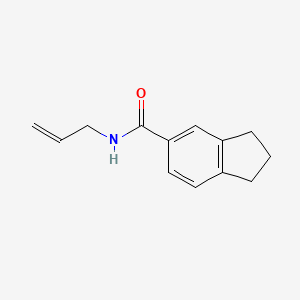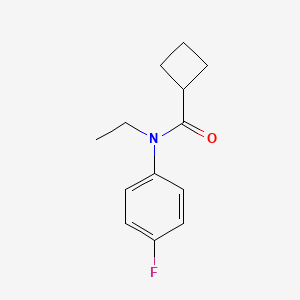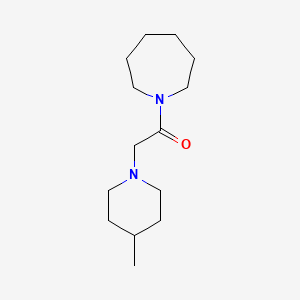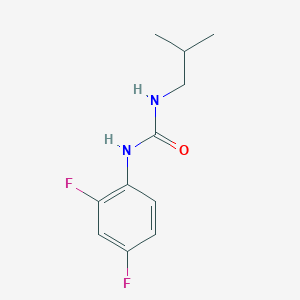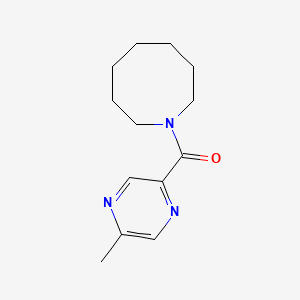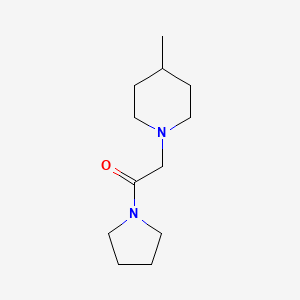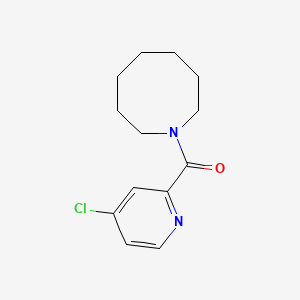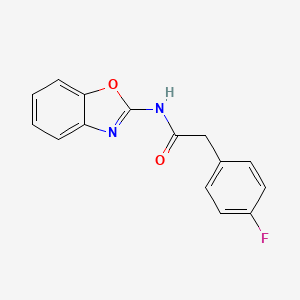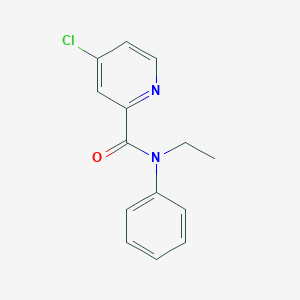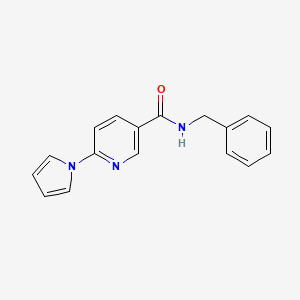![molecular formula C15H15ClN2O B7500850 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CMMP, and it is a potent inhibitor of the protein kinase, cyclin-dependent kinase 4 (CDK4). CDK4 is a crucial regulator of the cell cycle, and its inhibition has been shown to have therapeutic potential in various types of cancer.
Wirkmechanismus
The mechanism of action of CMMP involves the inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a protein kinase that plays a crucial role in the G1 phase of the cell cycle. It phosphorylates and activates the retinoblastoma protein (RB), which allows cells to progress through the cell cycle. Inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity by CMMP leads to the accumulation of hypophosphorylated RB, which arrests cells in the G1 phase and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
CMMP has been shown to have significant biochemical and physiological effects. In cancer cells, CMMP induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. CMMP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CMMP has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CMMP has several advantages for lab experiments. It is a potent and selective inhibitor of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide, making it a valuable tool for studying the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in cancer and other diseases. CMMP is also water-soluble, making it easy to prepare and administer in cell culture and animal models. However, CMMP has limitations in terms of its stability and solubility in vivo, which may affect its efficacy in clinical settings.
Zukünftige Richtungen
For the study of CMMP include the development of more potent and selective 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide inhibitors, investigation of the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in other diseases, and the use of CMMP in combination with other therapies.
Synthesemethoden
The synthesis of CMMP involves a series of chemical reactions that begin with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of triethylamine to form the final product, CMMP. The synthesis of CMMP has been optimized to produce high yields and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
CMMP has been extensively studied for its therapeutic potential in cancer treatment. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a key regulator of the cell cycle, and its overexpression has been associated with various types of cancer, including breast, lung, and pancreatic cancer. CMMP has been shown to inhibit 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, CMMP has demonstrated efficacy in inhibiting tumor growth and metastasis in various cancer models.
Eigenschaften
IUPAC Name |
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-5-3-4-6-12(11)10-18(2)15(19)14-9-13(16)7-8-17-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLAHEAXOKBXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
